molecular formula C16H16ClN3O2 B2646043 2-(1,3,5-Trimethylpyrazol-4-yl)quinoline-4-carboxylic acid;hydrochloride CAS No. 2413876-52-3

2-(1,3,5-Trimethylpyrazol-4-yl)quinoline-4-carboxylic acid;hydrochloride

Cat. No.: B2646043
CAS No.: 2413876-52-3
M. Wt: 317.77
InChI Key: RDQFFVKXCIKFAU-UHFFFAOYSA-N
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Description

“2-(1,3,5-Trimethylpyrazol-4-yl)quinoline-4-carboxylic acid;hydrochloride” is a research chemical . It is a derivative of quinoline, which is an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry .


Synthesis Analysis

Quinoline and its derivatives have been synthesized using various protocols reported in the literature. Some of the well-known classical synthesis protocols include Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .


Molecular Structure Analysis

Quinoline, also known as 1-azanaphthalene or benzo[b]pyridine, has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety, with the molecular formula C9H7N .


Chemical Reactions Analysis

Quinoline and its derivatives participate in various chemical reactions. For instance, the azido–Cu complex undergoes reductive elimination followed by dehydrative cyclo-condensation to provide the desired quinoline . Also, dilute HCl can be used to prepare quinoline-4-carboxylic acid .

Mechanism of Action

The mechanism of action of quinoline derivatives can vary depending on their specific structure and the biological target they interact with. For example, some quinoline-4 carboxylic acids have been found to act as angiotensin II receptor antagonists .

Future Directions

Quinoline and its derivatives continue to be an area of interest due to their wide range of biological and pharmaceutical activities . Future research may focus on developing new synthesis methods, exploring additional biological activities, and improving the yield and practicality of the reactions .

Properties

IUPAC Name

2-(1,3,5-trimethylpyrazol-4-yl)quinoline-4-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2.ClH/c1-9-15(10(2)19(3)18-9)14-8-12(16(20)21)11-6-4-5-7-13(11)17-14;/h4-8H,1-3H3,(H,20,21);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZSVRFLTPZKYHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)C2=NC3=CC=CC=C3C(=C2)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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